4,5-Diamino-2,6-dimercaptopyrimidine
Overview
Description
4,5-Diamino-2,6-dimercaptopyrimidine is a multifunctional heterocyclic compound with the molecular formula C4H6N4S2. It is known for its complex tautomerism and ability to form stable complexes with transition metals. This compound is of significant interest in various fields, including chemistry, biology, and materials science, due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that diaminopyrimidines often interact with enzymes involved in the folate pathway, such as dihydrofolate reductase .
Mode of Action
It is known that the compound exhibits a complex tautomerism, encompassing nine tautomeric forms . This tautomerism could potentially influence its interaction with its targets.
Biochemical Pathways
Given its structural similarity to other diaminopyrimidines, it may impact the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids .
Pharmacokinetics
Its molecular weight of 17425 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Action Environment
It is known that the compound is stable at temperatures up to 300°c , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-2,6-dimercaptopyrimidine typically involves the reaction of thiourea with malononitrile under basic conditions. The reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications, to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diamino-2,6-dimercaptopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it to its corresponding thiol forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, disulfides, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Diamino-2,6-dimercaptopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its antioxidant and metal-chelating properties.
Industry: It is explored as a corrosion inhibitor and in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine
- 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione
- 4,6-Diamino-2-mercaptopyrimidine
Comparison: 4,5-Diamino-2,6-dimercaptopyrimidine is unique due to its specific arrangement of amino and mercapto groups, which confer distinct chemical reactivity and binding properties. Compared to similar compounds, it exhibits a more complex tautomerism and greater stability in forming metal complexes. This uniqueness makes it particularly valuable in applications requiring strong and selective metal ion binding.
Properties
IUPAC Name |
5,6-diamino-1H-pyrimidine-2,4-dithione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGYCVKWCYGVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361457 | |
Record name | 4,5-Diamino-2,6-dimercaptopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-41-7 | |
Record name | 4,5-Diamino-2,6-dimercaptopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31295-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diamino-2,6-dimercaptopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31295-41-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Diamino-2,6-dimercaptopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31295-41-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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